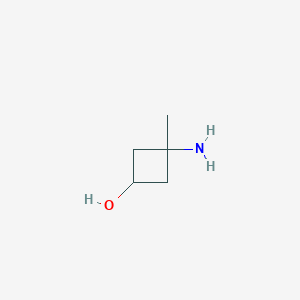
3-Amino-3-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-methylcyclobutan-1-ol (AMCB) is a cyclic amino alcohol that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Scientific Research Applications
3-Amino-3-methylcyclobutan-1-ol has been extensively studied for its potential applications in various scientific research fields. It has been used as a chiral building block for the synthesis of biologically active compounds, such as antitumor agents and antibiotics. Additionally, 3-Amino-3-methylcyclobutan-1-ol has been used as a ligand for metal catalysts in asymmetric synthesis reactions. Furthermore, 3-Amino-3-methylcyclobutan-1-ol has been studied for its potential use as a drug delivery system due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Amino-3-methylcyclobutan-1-ol is not fully understood. However, it has been suggested that 3-Amino-3-methylcyclobutan-1-ol may act as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 3-Amino-3-methylcyclobutan-1-ol may act as a ligand for metal catalysts, facilitating the activation of substrates and promoting the formation of chiral products.
Biochemical and Physiological Effects
3-Amino-3-methylcyclobutan-1-ol has been shown to have low toxicity and is well-tolerated in vivo. It has been suggested that 3-Amino-3-methylcyclobutan-1-ol may have potential anti-tumor and anti-inflammatory effects. Additionally, 3-Amino-3-methylcyclobutan-1-ol has been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-Amino-3-methylcyclobutan-1-ol has several advantages for lab experiments, including its high purity and high yield when synthesized using sodium borohydride as a reducing agent. Additionally, 3-Amino-3-methylcyclobutan-1-ol has low toxicity and is well-tolerated in vivo. However, the limitations of 3-Amino-3-methylcyclobutan-1-ol include its limited solubility in water and its relatively high cost compared to other chiral building blocks.
Future Directions
There are several future directions for the study of 3-Amino-3-methylcyclobutan-1-ol. Firstly, further studies are needed to fully understand the mechanism of action of 3-Amino-3-methylcyclobutan-1-ol. Secondly, the potential anti-tumor, anti-inflammatory, and neuroprotective effects of 3-Amino-3-methylcyclobutan-1-ol should be further investigated. Additionally, the synthesis of 3-Amino-3-methylcyclobutan-1-ol using more efficient and cost-effective methods should be explored. Finally, the potential use of 3-Amino-3-methylcyclobutan-1-ol as a drug delivery system should be investigated further.
Conclusion
In conclusion, 3-Amino-3-methylcyclobutan-1-ol is a cyclic amino alcohol that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Amino-3-methylcyclobutan-1-ol have been discussed in this paper. Further studies are needed to fully understand the potential applications of 3-Amino-3-methylcyclobutan-1-ol in various scientific research fields.
Synthesis Methods
3-Amino-3-methylcyclobutan-1-ol can be synthesized using several methods, including the reduction of 3-amino-3-methylcyclobutanone and the reaction of 3-amino-3-methylcyclobutanone with Grignard reagents. However, the most efficient method is the reduction of 3-amino-3-methylcyclobutanone using sodium borohydride as a reducing agent. This method yields high purity and high yield of 3-Amino-3-methylcyclobutan-1-ol.
properties
IUPAC Name |
3-amino-3-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCYYGYIMLSZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)

![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)
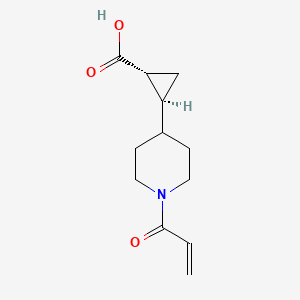

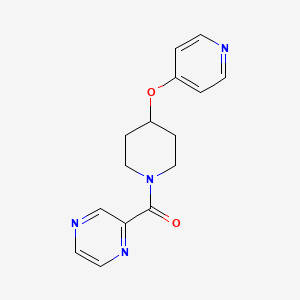
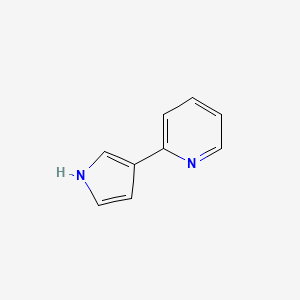


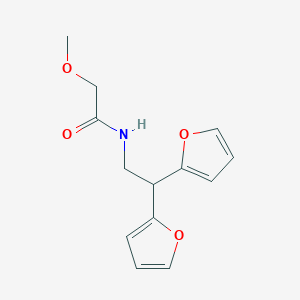
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)
![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)